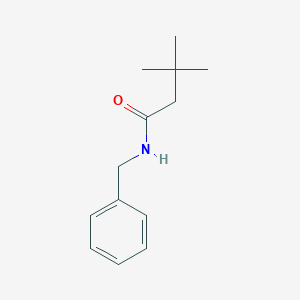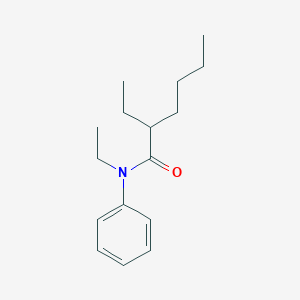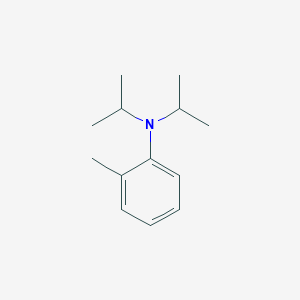
Diisopropyl-(o-tolyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisopropyl-(o-tolyl)-amine, also known as DIPTA, is a chemical compound that belongs to the class of tertiary amines. It is widely used in various scientific research applications, primarily in the field of organic chemistry.
Wirkmechanismus
Diisopropyl-(o-tolyl)-amine acts as a Lewis base, which means it can donate a pair of electrons to an electron-deficient species, such as a metal ion. This property makes it an effective ligand in various organic chemistry reactions. Additionally, Diisopropyl-(o-tolyl)-amine can form stable complexes with various metal ions, which can enhance the reactivity of the metal ion in catalytic reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Diisopropyl-(o-tolyl)-amine. However, studies have shown that it is relatively non-toxic and has low acute toxicity. Additionally, it has been shown to have low mutagenic and genotoxic potential.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Diisopropyl-(o-tolyl)-amine is its ability to form stable complexes with various metal ions, which can enhance the reactivity of the metal ion in catalytic reactions. Additionally, it has been shown to be relatively non-toxic and has low acute toxicity. However, one of the limitations of Diisopropyl-(o-tolyl)-amine is its limited solubility in water, which can make it difficult to use in some reactions.
Zukünftige Richtungen
There are several future directions for research on Diisopropyl-(o-tolyl)-amine. One area of research could be the development of new methods for synthesizing Diisopropyl-(o-tolyl)-amine with higher yields. Additionally, further research is needed to understand the biochemical and physiological effects of Diisopropyl-(o-tolyl)-amine. Finally, there is potential for using Diisopropyl-(o-tolyl)-amine in the synthesis of new pharmaceutical compounds with improved efficacy and reduced side effects.
Conclusion:
In conclusion, Diisopropyl-(o-tolyl)-amine is a chemical compound that has a wide range of scientific research applications, primarily in the field of organic chemistry. It is primarily used as a ligand in various organic chemistry reactions and has been shown to have low toxicity and low mutagenic and genotoxic potential. While there are limitations to its use, such as its limited solubility in water, there is potential for using Diisopropyl-(o-tolyl)-amine in the synthesis of new pharmaceutical compounds with improved efficacy and reduced side effects.
Synthesemethoden
Diisopropyl-(o-tolyl)-amine can be synthesized through various methods, including the reaction of o-toluidine with isopropylamine in the presence of a catalyst, such as sodium hydroxide. Another method involves the reaction of o-toluidine with isopropylchloroformate in the presence of a base, such as triethylamine. The yield of Diisopropyl-(o-tolyl)-amine can be improved by using a solvent, such as toluene or chloroform.
Wissenschaftliche Forschungsanwendungen
Diisopropyl-(o-tolyl)-amine is primarily used as a ligand in various organic chemistry reactions, including the synthesis of chiral compounds, asymmetric hydrogenation, and metal-catalyzed reactions. It has also been used as a catalyst in the synthesis of various organic compounds, such as β-lactams, α-amino acids, and β-amino alcohols. Additionally, Diisopropyl-(o-tolyl)-amine has been used in the synthesis of various pharmaceutical compounds, such as anti-cancer agents and anti-inflammatory drugs.
Eigenschaften
Produktname |
Diisopropyl-(o-tolyl)-amine |
|---|---|
Molekularformel |
C13H21N |
Molekulargewicht |
191.31 g/mol |
IUPAC-Name |
2-methyl-N,N-di(propan-2-yl)aniline |
InChI |
InChI=1S/C13H21N/c1-10(2)14(11(3)4)13-9-7-6-8-12(13)5/h6-11H,1-5H3 |
InChI-Schlüssel |
KOHUKOHDWGCOAT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N(C(C)C)C(C)C |
Kanonische SMILES |
CC1=CC=CC=C1N(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



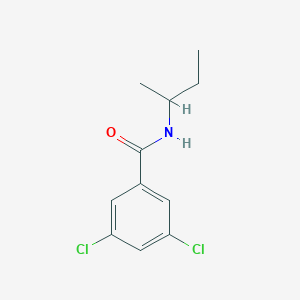


![4-[(2-Bromo-4,6-dichlorophenoxy)acetyl]morpholine](/img/structure/B263354.png)
![[1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone](/img/structure/B263356.png)
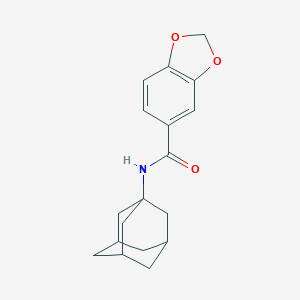


![3-hydroxy-1-methyl-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B263368.png)

